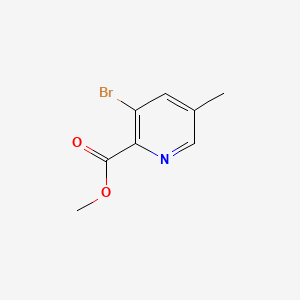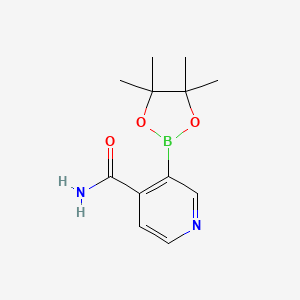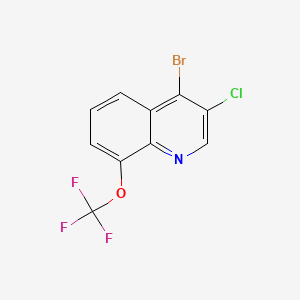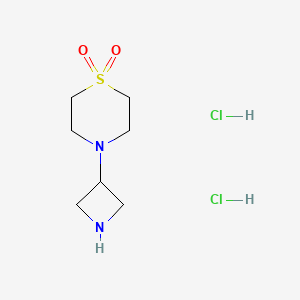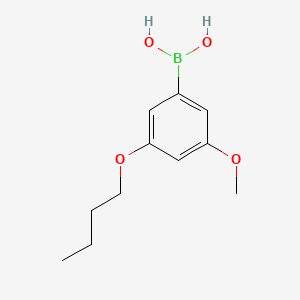![molecular formula C38H24N6O2 B596204 BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 CAS No. 1219827-28-7](/img/no-structure.png)
BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is a chemical compound with the molecular formula C38H24N6O2 . It is also known by its synonyms: BP-OXD-BPY; 6,6’-Bis(5-[1,1’-biphenyl]-3-yl-1,3,4-oxadiazol-2-yl)-2,2’-bipyridine .
Molecular Structure Analysis
The molecular structure of BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 consists of two bipyridyl oxadiazole units attached to a benzene ring . The molecular weight of the compound is 596.64 g/mole .Physical And Chemical Properties Analysis
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 has a UV absorption at 319 nm (in THF) and photoluminescence at 372 nm (in THF) . The compound has a high thermal stability with a TGA (Thermogravimetric Analysis) value of >350 °C (0.5% weight loss) .科学的研究の応用
Photodetector Enhancements
The compound l,3-bis [2-(2,20-bipyridin-6-yl)-1,3,4-oxadiazol-5-yl]-benzene (Bpy-OXD) has been utilized in the development of GaN metal–insulator-semiconductor (MIS) photodetectors (PDs). These PDs, incorporating Bpy-OXD insulating layers, show significant improvements in dark current and photocurrent ratios, demonstrating the compound's potential in enhancing photodetector efficiency and performance (Chin-Hsiang Chen, Ming-Han Yang, & Wei-Chi Lin, 2014).
Organic Photovoltaics Applications
Bpy-OXD-related compounds have found applications in the synthesis of π-conjugated polymers, which are integral to organic photovoltaic (OPV) devices. These polymers, designed with oxadiazole (OXD) or thiadiazole (TD) units, demonstrate high open-circuit voltage (Voc) values and improved field-effect transistor (FET) mobilities, indicating their significance in enhancing OPV performance and efficiency (Tomoya Higashihara, Hung‐Chin Wu, Tetsunari Mizobe, Chien Lu, M. Ueda, & Wen‐Chang Chen, 2012).
Organic Light-Emitting Diodes (OLEDs) Enhancement
The synthesis and implementation of bis(1,3,4-oxadiazole) systems, like PDPyDP, in OLEDs using MEH−PPV as the emissive material have shown improvements in device efficiency. These materials act effectively as electron-injection/hole-blocking layers, significantly enhancing the efficiency of bilayer OLEDs compared to single-layer devices. This advancement underscores the potential of Bpy-OXD derivatives in developing more efficient OLEDs (Changsheng Wang, G. Jung, Y. Hua, C. Pearson, M. Bryce, M. Petty, A. Batsanov, A. Goeta, & J. Howard, 2001).
Electrophosphorescence Efficiency
In electrophosphorescent red OLEDs, the use of a thin Bpy-OXD layer as a cleaving layer has significantly increased luminance and current efficiency. This improvement is attributed to the balanced carrier injection and enhanced exciton utilization rate in double emitting layers, highlighting Bpy-OXD's role in developing high-efficiency electrophosphorescent devices (Chin-Hsiang Chen, Kuo-Run Wang, Yu-Hsuan Tsai, Shuo-Fu Yen, Peng-Yin Su, & Chung-Fu Cheng, 2011).
将来の方向性
BP-OXD-Bpy , 6,6’-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 is used in the field of Organic Light-Emitting Diode (OLED) materials . It has excellent electron accepting, electron transporting, and hole blocking abilities . It can be used with electron donating materials to create highly efficient OLED devices . The future directions of this compound could be in the development of more efficient and durable OLED devices.
特性
CAS番号 |
1219827-28-7 |
|---|---|
製品名 |
BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2 |
分子式 |
C38H24N6O2 |
分子量 |
596.65 |
IUPAC名 |
2-(4-phenylphenyl)-5-[6-[6-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]pyridin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N6O2/c1-3-9-25(10-4-1)27-17-21-29(22-18-27)35-41-43-37(45-35)33-15-7-13-31(39-33)32-14-8-16-34(40-32)38-44-42-36(46-38)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H |
InChIキー |
GTPNJFWMUYHPEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC(=N4)C5=NC(=CC=C5)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
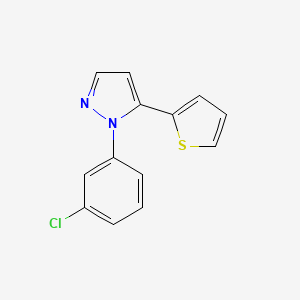
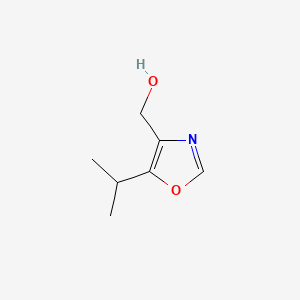
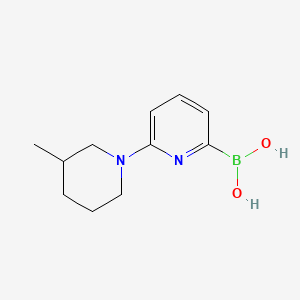
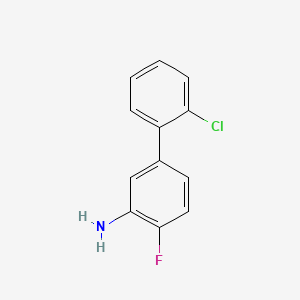
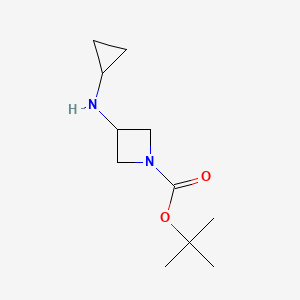
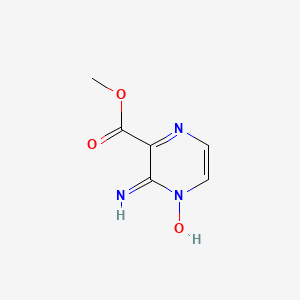
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
